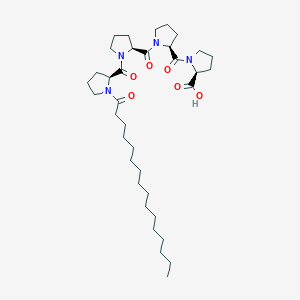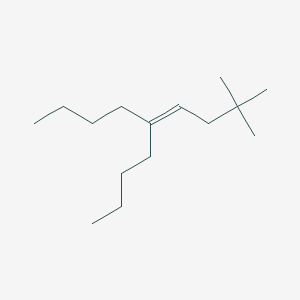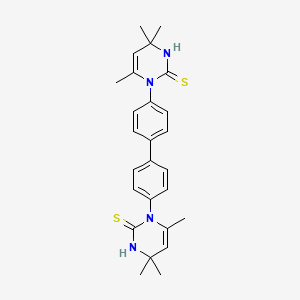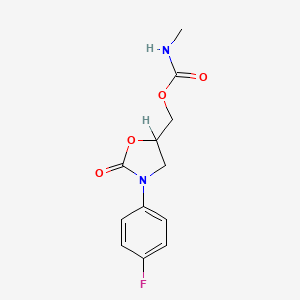![molecular formula C13H13N3O4S B14491588 (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium typically involves the reaction of a p-methoxyaniline diazonium salt with a water-insoluble organic solution of 2-chloroacetoacetate in the presence of a phase transfer catalyst . This method is advantageous as it shortens the reaction time, simplifies post-processing, increases yield, and produces a high-purity product suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high efficiency and yield, making the process suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced compounds, and substitution may result in a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, altering their activity and leading to various biochemical and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic acid azochromotrop: Used as an indicator for complexometric determinations of zirconium and thorium.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Uniqueness
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical interactions and stability under various conditions.
Eigenschaften
Molekularformel |
C13H13N3O4S |
|---|---|
Molekulargewicht |
307.33 g/mol |
IUPAC-Name |
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C13H13N3O4S/c1-10-2-6-12(7-3-10)16(17)15-14-11-4-8-13(9-5-11)21(18,19)20/h2-9,14H,1H3,(H,18,19,20)/b16-15- |
InChI-Schlüssel |
XESZSSZKCSARBM-NXVVXOECSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)S(=O)(=O)O)/[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)S(=O)(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)

![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)






![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)



